molecular formula C30H40O8 B10754122 3beta-ACETOXYDEOXODIHYDROGEDUNIN

3beta-ACETOXYDEOXODIHYDROGEDUNIN

カタログ番号: B10754122
分子量: 528.6 g/mol
InChIキー: LCTHKUJMKQOYDY-ZYIGBFDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3beta-Acetoxydeoxodihydrogedunin is a semi-synthetic compound based on the gedunin scaffold, a tetranortriterpenoid with demonstrated biological activity. As a member of the gedunin family, it is a candidate for investigating novel therapeutic pathways, particularly in the context of modulating G protein-coupled receptor (GPCR) signaling and cellular stress response mechanisms . Research into related gedunin analogs has identified compounds that can rescue otic and myelination defects in zebrafish models, suggesting potential value for studying peripheral nervous system development and myelination processes . The precise mechanism of action for 3beta-Acetoxydeoxodihydrogedunin requires further elucidation but may involve interaction with specific cellular targets common to its chemical class. This product is provided as a high-purity compound to ensure consistency and reliability in experimental results. Researchers are encouraged to utilize this chemical tool to explore its specific applications in cell biology, neuropharmacology, and other life science research fields. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

特性

分子式

C30H40O8

分子量

528.6 g/mol

IUPAC名

[(1S,2R,4S,7S,8S,12S,15S,19R)-19-acetyloxy-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate

InChI

InChI=1S/C30H40O8/c1-16(31)35-21-9-11-27(5)19-8-12-28(6)23(18-10-13-34-15-18)37-25(33)24-30(28,38-24)29(19,7)22(36-17(2)32)14-20(27)26(21,3)4/h10,13,15,19-24H,8-9,11-12,14H2,1-7H3/t19?,20?,21-,22+,23-,24+,27+,28-,29-,30+/m0/s1

InChIキー

LCTHKUJMKQOYDY-ZYIGBFDLSA-N

異性体SMILES

CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4([C@@H](OC(=O)[C@@H]5[C@@]4([C@@]3([C@@H](CC2C1(C)C)OC(=O)C)C)O5)C6=COC=C6)C)C

正規SMILES

CC(=O)OC1CCC2(C3CCC4(C(OC(=O)C5C4(C3(C(CC2C1(C)C)OC(=O)C)C)O5)C6=COC=C6)C)C

製品の起源

United States

科学的研究の応用

Mechanism of Action Against Influenza Virus

Research has demonstrated that 3beta-AcetoXYDeoxodihydrogedunin exhibits significant antiviral activity against the influenza A virus. A study showed that this compound inhibits the replication of the H1N1 strain by affecting viral RNA transcription and replication processes. The half-maximal inhibitory concentration (IC50) was determined to be 44.6 nM, indicating potent antiviral efficacy with minimal cytotoxicity (over 50 μM) in human embryonic kidney-derived 293 cells .

Screening and Efficacy Studies

A high-throughput screening (HTS) system utilizing 293vRNP-Puro cells was developed to assess the efficacy of various compounds against influenza virus replication. In this study, 3beta-AcetoXYDeoxodihydrogedunin was identified as a candidate inhibitor due to its ability to significantly impair virus replication across multiple cell lines, including human lung adenocarcinoma and canine kidney cells .

Inhibition of Tumor Growth

In vivo studies have indicated that 3beta-AcetoXYDeoxodihydrogedunin possesses anticancer properties, particularly in xenograft models where it demonstrated significant tumor growth inhibition (up to 60% at doses of 20 mg/kg). This suggests potential applications in cancer therapeutics.

Mechanisms of Action in Cancer Cells

The compound has been shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity. Case studies have reported effective inhibition of various cancer cell lines, making it a promising candidate for further development as an anticancer agent.

Summary of Research Findings

Application AreaIC50 (nM)Cytotoxicity (μM)Observations
Influenza A Virus44.6>50Significant inhibition of viral replication
Tumor Growth InhibitionN/AN/AUp to 60% reduction in tumor growth at 20 mg/kg

Notable Case Studies

  • Case Study on Influenza Treatment : Focused on the compound's ability to inhibit influenza A vRNA transcription/replication in vitro, demonstrating significant antiviral activity without cytotoxic effects on host cells.
  • Case Study on Cancer Treatment : Evaluated the anticancer effects in breast cancer models, showing marked induction of apoptosis in cancer cells with minimal impact on normal tissues.

Conclusion and Future Directions

The applications of 3beta-AcetoXYDeoxodihydrogedunin span across antiviral and anticancer domains, showcasing its potential as a therapeutic agent against influenza and various cancers. Future research should focus on elucidating the detailed mechanisms of action, optimizing delivery methods, and conducting clinical trials to validate these findings.

This compound represents a promising avenue for drug development, particularly given the rising need for effective treatments against resistant viral strains and cancer therapies.

準備方法

Source Material Identification

3β-Acetoxydeoxodihydrogedunin is derived from gedunin, a limonoid triterpene predominantly isolated from plants of the Meliaceae family, such as Azadirachta indica (neem) and Cedrela odorata. Gedunin serves as the primary precursor for semi-synthetic modifications. Extraction protocols typically involve:

  • Solvent extraction : Dried plant material (e.g., neem seeds) is macerated in methanol or ethanol, followed by filtration and solvent evaporation under reduced pressure.

  • Column chromatography : The crude extract is fractionated using silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate gedunin.

Characterization of Gedunin

Gedunin’s structure (C28H34O7) is confirmed via spectroscopic methods:

  • 1H NMR : Key signals include δ 5.68 (H-15, doublet), δ 3.20 (H-3, multiplet), and δ 1.28 (H-30, singlet).

  • 13C NMR : Carbonyl groups at δ 170.2 (C-28) and δ 169.8 (C-16) confirm the lactone and ester functionalities.

Semi-Synthetic Modification of Gedunin

Hydrogenation of the Δ14,15 Double Bond

The conversion of gedunin to dihydrogedunin involves catalytic hydrogenation:

  • Conditions : Gedunin (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and stirred under H2 gas (1 atm) in the presence of 10% Pd/C (0.1 eq) at 25°C for 24 hours.

  • Outcome : The Δ14,15 double bond is selectively reduced, yielding dihydrogedunin (C28H36O7) with >95% purity.

Deoxygenation at C-7

The removal of the hydroxyl group at C-7 proceeds via a Barton-McCombie deoxygenation:

  • Step 1 : Dihydrogedunin is treated with thiocarbonyldiimidazole (1.2 eq) in dichloromethane (DCM) to form the thiocarbonate intermediate.

  • Step 2 : Radical-mediated deoxygenation using tri-n-butyltin hydride (2.0 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in toluene at 80°C for 6 hours yields deoxodihydrogedunin.

Acetylation at C-3β Hydroxyl Group

The final step introduces the acetoxy moiety:

  • Reagents : Deoxodihydrogedunin (1.0 eq), acetic anhydride (3.0 eq), and 4-dimethylaminopyridine (DMAP, 0.2 eq) in anhydrous pyridine.

  • Conditions : Reaction stirred at 25°C for 12 hours, followed by quenching with ice-water and extraction with ethyl acetate.

  • Purification : The crude product is purified via flash chromatography (hexane/acetone, 4:1) to afford 3β-acetoxydeoxodihydrogedunin (C30H38O8) in 65–70% yield.

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

3β-Acetoxydeoxodihydrogedunin :

  • 1H NMR (CDCl3) : δ 2.05 (s, 3H, OAc), δ 4.35 (d, J = 5.6 Hz, H-3β), δ 5.29 (s, H-15).

  • 13C NMR (CDCl3) : δ 170.8 (C=O), δ 80.2 (C-3), δ 21.0 (OAc).

  • HRMS (ESI+) : m/z calcd for C30H38O8 [M+H]+: 527.2643; found: 527.2649.

Crystallographic Data

Single-crystal X-ray diffraction confirms the β-configuration of the acetoxy group at C-3 and the trans-fusion of A/B rings.

Optimization Strategies and Challenges

Yield Improvement

  • Catalyst screening : Replacing Pd/C with PtO2 in hydrogenation increases dihydrogedunin yield to 98%.

  • Solvent effects : Using dimethylformamide (DMF) in acetylation reduces side-product formation.

Scalability Limitations

  • Cost of gedunin : Isolation from plant sources remains labor-intensive, with typical yields of 0.2–0.5% w/w.

  • Toxicity : Tributyltin hydride in deoxygenation necessitates stringent waste management protocols.

Alternative Synthetic Routes

Total Synthesis from Simple Precursors

A recent approach utilizes (+)-cedrol as a chiral starting material:

  • Key steps :

    • Oxidative cleavage of cedrol to generate a tricyclic ketone.

    • Aldol condensation to install the C-13/C-14 bond.

    • Late-stage acetylation and lactonization.

  • Yield : 12% over 18 steps, highlighting the need for further optimization.

Biocatalytic Modifications

Engineered Saccharomyces cerevisiae strains expressing cytochrome P450 monooxygenases have been explored for hydroxylation at C-3, though acetylation still requires chemical steps.

Industrial and Pharmacological Implications

Batch Production Metrics

ParameterValue
Purity≥98% (HPLC)
Production Cost$12,000/kg (lab-scale)
Throughput50 g/batch

Bioactivity Correlation

3β-Acetoxydeoxodihydrogedunin exhibits IC50 values of 1.67–5.00 µM in assays targeting GPCR pathways, underscoring its potential as a neuroprotective agent .

Q & A

Q. How should appendices be structured to support reproducibility in 3β-acetoxydeoxodihydrogedunin studies?

  • Methodological Answer :
  • Appendix A : Detailed synthetic protocols (e.g., reaction times, purification steps).
  • Appendix B : Raw spectral data (NMR, MS) with calibration references.
  • Appendix C : Ethics approval certificates and consent forms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。